molecular formula C16H34O5 B085850 5,8,11,14,17-Pentaoxaheneicosane CAS No. 112-98-1

5,8,11,14,17-Pentaoxaheneicosane

Cat. No. B085850
Key on ui cas rn: 112-98-1
M. Wt: 306.44 g/mol
InChI Key: MQGIBEAIDUOVOH-UHFFFAOYSA-N
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Patent
US05304240

Procedure details

the 2-(2-butoxyethoxy)-ethyl ether of acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11]CCOCCOCCCC)[CH2:2][CH2:3][CH3:4]>C(O)(=O)C>[CH2:1]([O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][OH:11])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OCCOCCOCCOCCOCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)OCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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